1-Cycloheptylpropan-1-amine: A Comprehensive Technical Guide to Chemical Identifiers, Synthesis, and Analytical Validation
1-Cycloheptylpropan-1-amine: A Comprehensive Technical Guide to Chemical Identifiers, Synthesis, and Analytical Validation
Executive Summary
In modern drug discovery and materials science, the strategic incorporation of sterically hindered, lipophilic primary amines is a proven tactic for modulating pharmacokinetic profiles, enhancing metabolic stability, and tuning receptor binding kinetics. As a Senior Application Scientist, I frequently evaluate emerging aliphatic building blocks to determine their viability in complex synthetic pipelines. 1-Cycloheptylpropan-1-amine (CAS: 1489090-01-8) represents a highly specialized primary amine characterized by its bulky cycloheptyl ring and flexible propyl chain[1].
This whitepaper provides an in-depth technical framework for 1-Cycloheptylpropan-1-amine, detailing its core chemical identifiers, a chemoselective synthetic methodology, and a self-validating analytical protocol designed to ensure uncompromising quality control in research applications.
Chemical Identifiers and Structural Data
Accurate compound tracking and database cross-referencing require precise chemical identifiers. The structural data for [2] is summarized in the table below to facilitate seamless integration into electronic laboratory notebooks (ELNs) and computational chemistry platforms.
| Property | Value |
| Compound Name | 1-Cycloheptylpropan-1-amine |
| CAS Registry Number | 1489090-01-8 |
| Molecular Formula | C10H21N |
| Molecular Weight | 155.28 g/mol |
| Monoisotopic Mass | 155.1674 Da |
| SMILES | CCC(C1CCCCCC1)N |
| InChIKey | GOUFTKJJGRYTAB-UHFFFAOYSA-N |
Synthetic Methodology: Chemoselective Reductive Amination
The synthesis of primary amines from ketones often suffers from over-alkylation, yielding unwanted secondary or tertiary amines. To synthesize 1-Cycloheptylpropan-1-amine with high purity, we employ a highly controlled [3] utilizing 1-cycloheptylpropan-1-one as the precursor.
The Causality of Reagent Selection
We specifically select Sodium Triacetoxyborohydride (NaBH(OAc)3) over standard Sodium Borohydride (NaBH4)[4]. The electron-withdrawing acetoxy groups in NaBH(OAc)3 significantly reduce the hydridic character of the boron center. This mild reactivity profile ensures that the reducing agent does not prematurely reduce the ketone precursor into an alcohol, but instead waits for the transient imine to form before executing the hydride transfer[5]. Furthermore, a massive excess of ammonium acetate is used to drive the equilibrium entirely toward the primary imine, suppressing the formation of secondary amine byproducts.
Caption: Workflow for the reductive amination and validation of 1-Cycloheptylpropan-1-amine.
Step-by-Step Synthesis Protocol
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Imine Formation: Dissolve 1-cycloheptylpropan-1-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous 1,2-dichloroethane (DCE). Stir the mixture at room temperature under an inert nitrogen atmosphere for 2–3 hours.
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Chemoselective Reduction: Cool the reaction vessel to 0°C using an ice bath. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer. Allow the reaction to warm to room temperature and stir for an additional 12 hours.
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Quenching & Workup: Carefully quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer three times with dichloromethane (DCM).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, utilizing a DCM/MeOH/NH4OH gradient) to isolate the pure primary amine.
Analytical Validation Protocol: A Self-Validating System
To establish a self-validating quality control system, we employ orthogonal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for mass profiling and Nuclear Magnetic Resonance (NMR) for absolute structural elucidation.
The Causality of GC-MS Derivatization
Underivatized primary amines possess active hydrogen atoms that interact strongly with the silanol groups of standard GC stationary phases, leading to severe peak tailing, irreversible column adsorption, and signal attenuation. To mitigate this, we employ a [6]. By acylating the amine, we replace the labile hydrogens with a highly electronegative trifluoroacetyl group. This eliminates hydrogen bonding and increases the vapor pressure of the analyte, resulting in sharp, Gaussian peak shapes essential for accurate integration and trace impurity detection[7].
Caption: Self-validating analytical workflow utilizing GC-MS and NMR for purity confirmation.
Step-by-Step Analytical Protocol
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Sample Preparation: Accurately weigh 1.0 mg of the synthesized 1-cycloheptylpropan-1-amine and dissolve it in 200 µL of anhydrous ethyl acetate within a PTFE-lined GC vial.
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Acylation Reaction: Add 100 µL of Trifluoroacetic Anhydride (TFAA) to the vial. Seal tightly and vortex for 10 seconds.
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Incubation: Heat the sealed vial in a dry block at 60°C for 20 minutes to drive the acylation to completion.
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Reconstitution: Allow the vial to cool to room temperature. Evaporate the excess TFAA and solvent under a gentle, steady stream of ultra-pure nitrogen. Reconstitute the derivatized residue in 1.0 mL of ethyl acetate.
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GC-MS Acquisition: Inject 1 µL of the sample into the GC-MS (equipped with an HP-5MS or equivalent column). Monitor the chromatogram for the derivatized target peak. The mass spectrometer should confirm the molecular ion at m/z 251 (Amine MW 155 + TFA addition 96), alongside characteristic fragmentation of the cycloheptyl and propyl moieties.
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NMR Cross-Validation: Concurrently, dissolve 10 mg of the underivatized product in CDCl3. Acquire 1H and 13C NMR spectra to verify the integration of the aliphatic protons and confirm the absence of ketone precursor or secondary amine signals, thereby closing the validation loop.
References
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PubChem Database. "1-Cycloheptylpropan-1-amine Chemical Identifiers and Structure." National Center for Biotechnology Information. URL:[Link]
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
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Master Organic Chemistry. "Reductive Amination, and How It Works." MOC Educational Resources. URL:[Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
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